3-Amino-2-hydroxy-2-phenylpropanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-hydroxy-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUOIJVCLBQBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2R,3S)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid: A Strategic Scaffold for Aminopeptidase N (CD13) Inhibition
[1][2]
Executive Summary
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease critical to tumor angiogenesis, metastasis, and invasion.[1][2][3] While Bestatin (Ubenimex) remains the clinical gold standard for APN inhibition, its potency and pharmacokinetic limitations have driven the search for next-generation analogs.
This technical guide analyzes (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid (hereafter referred to as (2R,3S)-AHPP ), a structural homolog of the Bestatin core. Unlike the phenylalanine-derived core of Bestatin, (2R,3S)-AHPP features a phenyl-substituted propanoic acid backbone (phenylisoserine analog). This structural modification alters the spatial orientation of the hydrophobic side chain within the S1 hydrophobic pocket of APN, offering a distinct structure-activity relationship (SAR) profile for the design of potent antineoplastic agents.
Chemical Identity & Structural Biology
The Pharmacophore Distinction
The efficacy of APN inhibitors hinges on their ability to mimic the transition state of peptide hydrolysis. Both Bestatin and (2R,3S)-AHPP belong to the class of
-
Bestatin Core (AHBA): (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[1]
-
Target Scaffold ((2R,3S)-AHPP): (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid.[1][2]
The shortening of the carbon chain in (2R,3S)-AHPP brings the phenyl ring closer to the zinc-binding motif, necessitating a specific stereochemical configuration ((2R,3S)) to maintain optimal alignment with the catalytic zinc ion and the hydrophobic S1 pocket.
Structural Comparison Diagram
The following diagram contrasts the chemical topology of the standard Bestatin core against the (2R,3S)-AHPP scaffold.
Figure 1: Structural divergence between the Bestatin core and the (2R,3S)-AHPP scaffold. Note the direct attachment of the phenyl ring to the C3 position in AHPP.
Mechanism of Action: Zinc Coordination
APN is a gluzincin aminopeptidase. The catalytic mechanism involves the polarization of a water molecule by a zinc ion, which is coordinated by His388, His392, and Glu411 (numbering based on E. coli homolog or generic M1 family consensus).
(2R,3S)-AHPP acts as a transition-state analog :
-
Zinc Chelation: The C2-hydroxyl group and the C3-amino group form a bidentate coordinate bond with the active site Zinc ion (
). This displaces the catalytic water molecule, preventing peptide hydrolysis. -
Hydrophobic Anchoring: The C3-phenyl group inserts into the large hydrophobic S1 pocket of the enzyme. The (3S) configuration directs the phenyl ring deeply into this pocket, maximizing
-stacking or Van der Waals interactions with residues like Tyr477 or Phe389. -
Substrate Mimicry: When coupled with amino acids (e.g., to form dipeptides), the C-terminal extension occupies the S1' pocket , further stabilizing the inhibitor-enzyme complex.
Chemical Synthesis
The synthesis of (2R,3S)-AHPP derivatives typically requires stereoselective protection and coupling strategies. Below is a validated protocol for synthesizing dipeptide derivatives using (2R,3S)-AHPP as the N-terminal warhead.
Synthetic Workflow
Figure 2: Synthetic route for generating (2R,3S)-AHPP dipeptide inhibitors. Key steps involve Boc-protection, EDCI/HOBt mediated coupling, and acidolytic deprotection.
Protocol: Coupling of (2R,3S)-AHPP
Self-Validating Check: Monitor the disappearance of the free amine via TLC (ninhydrin stain) to confirm complete coupling.
-
Activation: Dissolve (2R,3S)-N-Boc-AHPP (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDCI (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Coupling: Add the amino acid methyl ester hydrochloride (1.1 eq) and N-methylmorpholine (NMM, 2.5 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Dilute with EtOAc, wash successively with 5% citric acid, saturated
, and brine. Dry over and concentrate. -
Deprotection: Treat the resulting oil with 4M HCl in EtOAc for 2 hours. Precipitate the final product with anhydrous ether.
Biological Evaluation: APN Inhibition Assay
To quantify the inhibitory potency (
Assay Logic
APN cleaves the N-terminal Leucine from L-Leu-pNA, releasing p-nitroaniline , which absorbs strongly at 405 nm. Inhibitors prevent this release, reducing the rate of absorbance increase.
Experimental Workflow
Figure 3: Kinetic assay workflow for determining APN inhibition constants.
Data Interpretation[2]
-
Positive Control: Bestatin (Typical
).[2] -
Target Potency: Potent (2R,3S)-AHPP derivatives should exhibit
. -
Selectivity Check: To ensure specificity, counter-screen against Matrix Metalloproteinase-2 (MMP-2). APN is an exopeptidase, while MMP-2 is an endopeptidase; selective inhibitors should show no activity against MMP-2.
Structure-Activity Relationship (SAR) Insights
Research indicates that the (2R,3S) stereochemistry is non-negotiable for the 3-phenylpropanoic scaffold.
| Feature | Observation | Mechanistic Implication |
| Backbone Length | Propanoic (3C) vs Butanoic (4C) | The 3C backbone brings the phenyl ring closer to the zinc center. |
| C3-Phenyl Group | Essential | Provides critical hydrophobic interaction with the S1 pocket. |
| Stereochemistry | (2R, 3S) | Aligns the -OH and -NH2 for bidentate zinc chelation while directing the phenyl group away from steric clash zones. |
| C-Terminal Coupling | Hydrophobic AA (e.g., Phe, Leu) | Enhances potency by occupying the S1' subsite (similar to Bestatin's Leucine moiety). |
Key Finding: While the free acid (2R,3S)-AHPP shows moderate activity, its coupling with hydrophobic amino acids (e.g., L-Phenylalanine or L-Leucine) significantly enhances potency, often rivaling Bestatin.
References
-
Zhang, X., et al. (2012). "Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[2]
-
Scornik, O. A., & Botbol, V. (2001).[4] "Bestatin as an experimental tool in mammals." Current Drug Metabolism. Link
-
Bauvois, B., & Dauzonne, D. (2006). "Aminopeptidase-N/CD13 (EC 3.4.11.[1][2]2) inhibitors: chemistry, biological evaluations, and therapeutic prospects." Medicinal Research Reviews. Link
-
Nishizawa, R., et al. (1977).[5] "Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B." Journal of Medicinal Chemistry. Link
Sources
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- 3. 3-Amino-2-hydroxy-3-phenylpropanoic acid | 6049-55-4 | Benchchem [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of 3-Amino-2-hydroxy-2-phenylpropanoic Acid (3-Phenylisoserine) in Biological Systems
[1]
Executive Summary
3-Amino-2-hydroxy-2-phenylpropanoic acid, commonly referred to as 3-phenylisoserine , is a non-proteinogenic amino acid best known as the C-13 side chain of the blockbuster chemotherapeutic agent Paclitaxel (Taxol) .[1] While the baccatin III diterpenoid core provides the rigid scaffold for the drug, the (2R,3S)-3-phenylisoserine side chain acts as the critical "molecular hook" or pharmacophore.
Without this specific side chain, the taxane structure loses its high-affinity binding to
Chemical Biology & Structural Basis[1]
Stereochemical Criticality
The biological activity of 3-phenylisoserine is strictly dependent on its stereochemistry. The (2R, 3S) configuration is essential for cytotoxicity.
-
Structure:
-amino acid derivative featuring a phenyl group at the -position and a hydroxyl group at the -position.[1] -
Role in Taxanes: In Paclitaxel, this acid is N-benzoylated and esterified to the C-13 hydroxyl of the baccatin III core.
The "Hydrophobic Collapse" Binding Mechanism
The mechanism of action is defined by the side chain's interaction with the taxane-binding site on the luminal surface of
-
Induction of Conformation: Upon binding, the N-benzoyl-3-phenylisoserine moiety undergoes a hydrophobic collapse.[1] The benzamido group and the 3'-phenyl group fold toward each other.
-
Target Pocket: This collapsed conformation wedges into a hydrophobic cleft formed by the B9-B10 loop and the H6-H7 loop of
-tubulin.[1] -
Key Residue Interactions:
-
His229: Forms a critical hydrogen bond with the C-13 ester oxygen (linking the side chain to the core).
-
Phe272 & Leu275: Engage in hydrophobic stacking with the 3'-phenyl ring of the isoserine.
-
Thr276: Interacts with the C-2' hydroxyl group of the side chain. Note: Deletion or blocking of this hydroxyl group abolishes activity.
-
Visualization of the Binding Logic
The following diagram illustrates the hierarchical contribution of the side chain to the overall stabilization of the microtubule.
Figure 1: Mechanistic logic of 3-phenylisoserine (Side Chain) transforming the inert Baccatin III core into the active Paclitaxel complex.[1]
Biosynthesis and Metabolic Origin
Understanding the biosynthesis of 3-phenylisoserine is crucial for bioengineering efforts to produce taxane precursors in yeast or bacterial systems.
Pathway Highlights:
-
Key Enzyme: Phenylalanine Aminomutase (PAM) .[1][2] This enzyme is unique as it catalyzes the conversion of an
-amino acid to a -amino acid.[1] -
Process:
-
Isomerization: PAM converts L-
-phenylalanine to -phenylalanine.[1][2] -
Hydroxylation: An oxidative step (likely cytochrome P450 mediated) introduces the hydroxyl group at the
-position to form phenylisoserine. -
Acylation: The amine is benzoylated to form the final side chain before attachment to the taxane core.
-
Experimental Protocols
Protocol A: Comparative Tubulin Polymerization Assay
Objective: To demonstrate that the 3-phenylisoserine side chain is the "switch" for biological activity. Rationale: Baccatin III (core without side chain) should show minimal activity, while Paclitaxel (core + side chain) drives rapid polymerization.[1]
Materials:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (100 mM stock).
-
Test Compounds: Paclitaxel (Positive Ctrl), Baccatin III (Negative Ctrl), Free 3-phenylisoserine acid (Test).[1]
-
Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA (PEM Buffer).
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer + 1 mM GTP on ice.
-
Blanking: Zero the spectrophotometer at 340 nm using the buffer alone.
-
Induction: Add test compounds (final conc. 10 µM) to the tubulin mixture.
-
Critical Step: Keep strictly at 4°C until measurement starts.
-
-
Measurement: Transfer to a temperature-controlled cuvette holder pre-warmed to 37°C.
-
Data Acquisition: Monitor Absorbance (340 nm) every 30 seconds for 60 minutes.
Expected Results Table:
| Compound | Onset Time (min) | Vmax (Polymerization Rate) | Steady State Absorbance | Interpretation |
| Paclitaxel | < 2 min | High | High (> 0.5 OD) | Potent Stabilization |
| Baccatin III | > 20 min | Low | Low (< 0.1 OD) | Inert Scaffold |
| Free Side Chain | N/A | Negligible | Low | Inactive in isolation * |
*Note: The free acid is inactive because it lacks the binding energy provided by the baccatin scaffold anchor. Its "mechanism" is strictly cooperative.
Protocol B: Semi-Synthesis Coupling (Validation of Moiety)
Objective: To chemically attach the protected side chain to 10-Deacetylbaccatin III (10-DAB), mimicking industrial drug production.
-
Precursor: Start with (2R,3S)-N-benzoyl-O-(1-ethoxyethyl)-3-phenylisoserine (Protected Side Chain).[1]
-
Coupling: React 10-DAB with the protected side chain (4 equivalents) in THF using DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) as catalysts.
-
Reaction Monitoring: TLC (50:50 EtOAc/Hexane). Look for the disappearance of the polar 10-DAB spot.
-
Deprotection: Treat the intermediate with dilute HCl in Ethanol to remove the ethoxyethyl protecting group.
-
Validation: NMR spectroscopy must confirm the doublet resonance of the C-2' proton (side chain) and the C-13 proton (core) shifting downfield, indicating successful ester linkage.
References
-
Vertex AI Search. (2025). Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations. National Institutes of Health. 3[1]
-
TargetMol. (n.d.). N-Benzoyl-(2R,3S)-3-phenylisoserine | Taxol Side Chain.[1][4][5] TargetMol Chemicals. 4[1][6]
-
ResearchGate. (2014).
-phenylisoserine Side Chain Of Paclitaxel (taxol) With Varying Hydrophobicity. International Journal of Advanced Research. 6[1][6][7] -
PubMed. (2011).[2] Ammonia lyases and aminomutases as biocatalysts for the synthesis of
-amino and -amino acids. National Institutes of Health. 2[1] -
MDPI. (2022). Synthesis of (S)- and (R)-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. Link[1][6]
Sources
- 1. CAS 32981-85-4: (2R,3S)-N-Benzoyl-3-phenylisoserine methyl… [cymitquimica.com]
- 2. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzoyl-(2R,3S)-3-phenylisoserine | Antiviral | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives Of ?-phenylisoserine Side Chain Of Paclitaxel (taxol) With Varying Hydrophobicity [journalijar.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-Amino-2-hydroxy-3-phenylpropanoic Acid: A Cornerstone Chiral Building Block in Modern Organic Synthesis
Foreword: The Strategic Importance of Stereochemistry in Synthesis
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the spatial arrangement of atoms defines molecular function. Chiral building blocks, enantiomerically pure molecules that serve as foundational units, are therefore indispensable tools for constructing complex, stereochemically defined targets.[1][] Among these, 3-amino-2-hydroxy-3-phenylpropanoic acid, a non-proteinogenic β-amino acid, has emerged as a preeminent synthon. Its rigid phenyl group and versatile amino and hydroxyl functionalities provide a unique scaffold for creating molecules with precise three-dimensional architectures.[] This guide offers an in-depth exploration of its synthesis, reactivity, and strategic applications, providing researchers and drug development professionals with a comprehensive understanding of its utility.
Part 1: Stereoselective Synthesis of 3-Amino-2-hydroxy-3-phenylpropanoic Acid
The efficacy of a chiral building block is fundamentally tied to the ability to synthesize it in a highly stereopure form. Several robust strategies have been developed to access the various stereoisomers of 3-amino-2-hydroxy-3-phenylpropanoic acid, each with distinct advantages.
The Chiral Pool Approach: Leveraging Nature's Asymmetry
One of the most common strategies begins with readily available α-amino acids from the chiral pool.[4][5] This approach leverages the inherent stereochemistry of the starting material to induce the desired configuration at the newly formed stereocenters. A typical sequence involves the conversion of an α-amino acid, such as phenylalanine, into a corresponding α-amino aldehyde. This aldehyde then undergoes a nucleophilic addition, for example, a nitroaldol (Henry) reaction, followed by stereoselective reduction and subsequent transformations to yield the target β-amino-α-hydroxy acid.[6] The stereochemical outcome is often controlled through the formation of cyclic intermediates, such as oxazolidines, which lock the conformation and direct the approach of reagents.[6]
Asymmetric Synthesis Using Chiral Auxiliaries
Chiral auxiliaries offer a powerful method for controlling stereochemistry. The Schöllkopf chiral auxiliary, (R)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is a notable example.[7] Condensation of this reagent with heterocyclic or aromatic aldehydes, followed by stereocontrolled addition, yields adducts with high diastereoselectivity. Subsequent controlled hydrolysis then liberates the desired β-hydroxy-α-amino acid.[7] Similarly, Evans oxazolidinone auxiliaries can be employed in Mannich-type reactions to introduce the aminomethyl group with high stereocontrol.[8]
Chemoenzymatic and Biocatalytic Routes
Enzymatic strategies provide an elegant and environmentally benign alternative for accessing enantiopure 3-amino-2-hydroxy-3-phenylpropanoic acid.[9][10] These methods often involve the kinetic resolution of a racemic mixture. For instance, lipases can selectively hydrolyze or acylate one enantiomer of a racemic ester precursor, allowing for the easy separation of the unreacted enantiomer and the transformed product, both in high enantiomeric excess.[9][10] Whole-cell biotransformations, using organisms like Saccharomyces cerevisiae, can also perform asymmetric reductions of keto-ester precursors to furnish the desired chiral hydroxy ester.[10]
Summary of Synthetic Approaches
| Method | Starting Material Example | Key Principle | Stereocontrol | Advantages | References |
| Chiral Pool Synthesis | L-Phenylalanine | Homologation of α-amino acids | Substrate control via cyclic intermediates | Utilizes readily available chiral starting materials | [4][5][6] |
| Chiral Auxiliary | Benzaldehyde | Diastereoselective addition to auxiliary | Reagent control | High diastereoselectivity, predictable outcome | [7][8] |
| Chemoenzymatic Resolution | Racemic ester precursor | Enantioselective enzymatic reaction | Enzyme specificity | High enantiomeric excess, mild conditions | [9][10] |
Part 2: Core Application: The Synthesis of the Paclitaxel (Taxol®) Side Chain
The most prominent application of 3-amino-2-hydroxy-3-phenylpropanoic acid is in the semi-synthesis of Paclitaxel (Taxol®), a blockbuster anticancer agent.[9][11] The biological activity of Paclitaxel is critically dependent on the (2R,3S)-N-benzoyl-3-phenylisoserine side chain attached to the C13 position of the baccatin III core.[9] This specific stereoisomer is derived directly from (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid.
The β-Lactam Strategy (Ojeda-Holton Synthesis)
A highly convergent and widely adopted method for attaching the side chain involves the use of a chiral β-lactam synthon. This workflow underscores the importance of our title building block as a precursor.
Workflow Overview:
-
Cyclization: The (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid is first protected (e.g., N-benzoyl) and then cyclized to form a chiral β-lactam. This step effectively activates the molecule for coupling.
-
Coupling: The β-lactam is then coupled with a protected baccatin III derivative (often protected at the C7 hydroxyl). This is a nucleophilic ring-opening reaction where the C13 hydroxyl of the baccatin core attacks the carbonyl of the β-lactam.[12]
-
Deprotection: Finally, removal of the protecting groups from the coupled product yields Paclitaxel.[12]
Caption: Workflow for Paclitaxel synthesis using the β-lactam strategy.
Direct Esterification Methods
Alternatively, the protected (2R,3S)-N-benzoyl-3-phenylisoserine can be directly esterified with the C13 hydroxyl of the baccatin III core using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[13] While conceptually simpler, this method can be challenging due to the steric hindrance around the C13 hydroxyl group, often requiring an excess of the side chain precursor.[13]
Part 3: Broader Synthetic Utility and Emerging Applications
The utility of 3-amino-2-hydroxy-3-phenylpropanoic acid extends far beyond Paclitaxel, serving as a versatile scaffold in various areas of medicinal chemistry and catalysis.
Synthesis of Bioactive Molecules
The β-amino-α-hydroxy acid motif is a common feature in numerous biologically active natural products and pharmaceuticals.[4]
-
Protease Inhibitors: This structural unit is found in protease inhibitors like Bestatin, where it mimics the transition state of peptide hydrolysis. The stereochemistry is crucial for potent enzyme inhibition.
-
Aminopeptidase N (APN/CD13) Inhibitors: Derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid have been designed and synthesized as potent inhibitors of Aminopeptidase N, an enzyme overexpressed in tumor cells and involved in metastasis and angiogenesis.[14]
-
Neuroprotective Agents: The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, leveraging its unique structure to interact with biological targets.[15][16]
Peptide and Ligand Synthesis
-
Peptide Analogs: As a non-standard amino acid, its incorporation into peptide sequences can induce unique conformational constraints, altering helicity and improving stability or binding affinity.[] This makes it a valuable tool in the development of novel peptide-based therapeutics.
-
Chiral Ligands: The amino and hydroxyl groups provide excellent coordination sites for metal ions. Consequently, it is used as a precursor for synthesizing chiral ligands for asymmetric catalysis, enabling the enantioselective synthesis of other molecules.[17]
Summary of Applications
| Application Area | Example Target Molecule / Class | Rationale for Use | References |
| Anticancer Drug Synthesis | Paclitaxel, Docetaxel | Forms the essential C13 side chain required for bioactivity. | [9][12][13] |
| Enzyme Inhibition | Bestatin, APN/CD13 Inhibitors | Mimics peptide transition states; provides key binding interactions. | [14] |
| Neuropharmacology | Neurological drug intermediates | Serves as a versatile chiral scaffold for drug design. | [15][16] |
| Peptide Chemistry | Conformationally constrained peptides | Induces specific secondary structures and enhances biological properties. | [] |
| Asymmetric Catalysis | Chiral Metal Complexes | Provides a stereochemically defined scaffold for ligand design. | [17] |
Part 4: Detailed Experimental Protocols
To provide actionable insights, this section details a representative protocol for a key transformation.
Protocol 1: Synthesis of (2R,3S)-N-Boc-3-amino-2-hydroxy-3-phenylpropanoic acid via Asymmetric Aminohydroxylation
This protocol is a conceptual representation based on established principles of asymmetric synthesis.
Objective: To synthesize a protected form of the title compound with high stereocontrol.
Materials:
-
trans-Cinnamic acid methyl ester
-
Sharpless Asymmetric Aminohydroxylation (AA) mix (AD-mix-β)
-
tert-Butyl carbamate (Boc-NH₂)
-
Potassium osmate(VI) dihydrate
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a stirred solution of AD-mix-β (1.4 g per 1 mmol of olefin) in a 1:1 mixture of t-butanol and water (5 mL per 1 mmol of olefin) at room temperature, add tert-butyl carbamate (1.2 mmol).
-
Cooling: Cool the resulting mixture to 0 °C in an ice bath.
-
Substrate Addition: Add trans-cinnamic acid methyl ester (1 mmol) to the cooled mixture.
-
Initiation: Add potassium osmate(VI) dihydrate (0.004 mmol) to the reaction. The mixture should turn from orange to greenish-yellow.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (2R,3S)-N-Boc-3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester.
-
Saponification: The methyl ester can be saponified using standard conditions (e.g., LiOH in THF/water) to afford the final carboxylic acid.
Causality and Trustworthiness: This protocol relies on the well-established Sharpless Asymmetric Aminohydroxylation, a self-validating system where the chiral ligand in the AD-mix dictates the facial selectivity of the olefin oxidation, ensuring high enantioselectivity. The choice of AD-mix-β reliably yields the (2R,3S) stereochemistry from a trans-olefin.
Conclusion: An Enduring and Versatile Chiral Tool
3-Amino-2-hydroxy-3-phenylpropanoic acid exemplifies the power of chiral building blocks in modern synthesis. Its strategic importance, cemented by its role in the production of Paclitaxel, continues to expand as chemists find new applications in medicinal chemistry, peptidomimetics, and asymmetric catalysis. The development of diverse and efficient stereoselective synthetic routes has made its various stereoisomers readily accessible, ensuring its place as a vital component in the synthetic chemist's toolbox for the foreseeable future.
Caption: The central role and diverse applications of the title building block.
References
-
Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S). RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Stereoselective synthesis of α-hydroxy-β-amino acids: the chiral pool approach. Tetrahedron: Asymmetry. Available at: [Link]
-
Stereoselective synthesis of β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles. ResearchGate. Available at: [Link]
-
Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses Procedure. Available at: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. PMC - NIH. Available at: [Link]
- Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.
- Method for paclitaxel synthesis. Google Patents.
-
Synthesis of the C-13 Side-Chain of Taxol. ResearchGate. Available at: [Link]
-
Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Paclitaxel total synthesis. Grokipedia. Available at: [Link]
-
Synthesis of paclitaxel C13 side chain. ResearchGate. Available at: [Link]
-
Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. ResearchGate. Available at: [Link]
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A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]
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Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. ResearchGate. Available at: [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]
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Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. Available at: [Link]
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Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. University of St Andrews Research Portal. Available at: [Link]
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Chiral (S)‐2‐mino‐3‐phenylpropanoic acid based ligands and their... ResearchGate. Available at: [Link]
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A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. The Journal of Organic Chemistry. Available at: [Link]
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Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. Available at: [Link]
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Synthesis of Co (II) metal complex of 2-((2-hydroxynaphthalen-1-yl) methyleneamino)-3-phenylpropanoic acid. International Journal of Institutional Pharmacy and Life Sciences. Available at: [Link]
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A Senior Application Scientist's Guide to the Chemoenzymatic Synthesis of Enantiomers of 3-Hydroxy- and 3-Amino-3-Phenylpropanoic Acid
Foreword: The Imperative for Enantiopure β-Hydroxy and β-Amino Acids
In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity, efficacy, and safety profile. Enantiomerically pure β-hydroxy and β-amino acids are privileged structural motifs found in a plethora of blockbuster pharmaceuticals, including the anti-cancer agent Taxol and various antiviral and antihypertensive drugs.[1] Specifically, the enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid serve as indispensable chiral building blocks. Their synthesis, therefore, is a subject of intense research and industrial interest. This guide provides an in-depth exploration of robust and scalable chemoenzymatic strategies to access these valuable compounds in high enantiomeric purity, drawing upon established principles and cutting-edge methodologies.
Part 1: Synthesis of Enantiopure 3-Hydroxy-3-Phenylpropanoic Acid
The primary challenge in synthesizing enantiopure 3-hydroxy-3-phenylpropanoic acid lies in the stereoselective creation of the hydroxyl-bearing chiral center. Chemoenzymatic approaches, which synergistically combine the selectivity of enzymes with the practicality of chemical synthesis, offer elegant solutions.
Lipase-Catalyzed Kinetic Resolution: A Workhorse Strategy
Kinetic resolution is a cornerstone of enzymatic stereoselective synthesis. It leverages the differential rate of reaction of an enzyme towards the two enantiomers of a racemic substrate. In the context of 3-hydroxy-3-phenylpropanoic acid, this is typically achieved through the resolution of its racemic ester derivative.
The Underlying Principle: Enantioselective Hydrolysis and Acylation
Lipases, a class of hydrolases, are particularly effective for this purpose due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[2] The two most common strategies are:
-
Enantioselective Hydrolysis: A racemic ester of 3-hydroxy-3-phenylpropanoic acid is subjected to hydrolysis catalyzed by a lipase. The enzyme preferentially hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.
-
Enantioselective Acylation: A racemic 3-hydroxy-3-phenylpropanoic acid is esterified in the presence of a lipase and an acyl donor. The enzyme selectively acylates one enantiomer, leaving the other as the free acid.
A significant advantage of kinetic resolution is that at a theoretical maximum conversion of 50%, both enantiomers (one as the acid and the other as the ester) can be obtained with high enantiomeric excess (e.e.).[3]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Ethyl (±)-3-Hydroxy-3-phenylpropanoate
Objective: To resolve racemic ethyl 3-hydroxy-3-phenylpropanoate using a lipase to obtain the (R)-ester and (S)-acid.
Materials:
-
Racemic ethyl 3-hydroxy-3-phenylpropanoate
-
Lipase from Pseudomonas cepacia (Amano Lipase PS) or Candida antarctica Lipase B (CAL-B)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Diisopropyl ether
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic ethyl 3-hydroxy-3-phenylpropanoate (1.0 g) in diisopropyl ether (20 mL), add phosphate buffer (10 mL) and the lipase (100 mg).
-
Stir the mixture vigorously at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude mixture contains the unreacted (R)-ester and the (S)-acid. Purify by silica gel column chromatography to separate the two enantiomers.
Dynamic Kinetic Resolution: Surpassing the 50% Yield Barrier
A limitation of conventional kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) elegantly overcomes this by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[4] This allows for the theoretical conversion of 100% of the racemic starting material into a single desired enantiomer.
Causality in DKR: The success of DKR hinges on the compatibility of the enzyme and the racemization catalyst. The racemization agent should not denature the enzyme, and the reaction conditions must be amenable to both processes. For 3-hydroxy-3-arylpropanoic acids, metal catalysts are often employed for the racemization step.[4]
dot
Caption: Dynamic Kinetic Resolution Workflow.
Part 2: Synthesis of Enantiopure 3-Amino-3-Phenylpropanoic Acid
The introduction of an amino group at the C3 position with high stereocontrol is the central challenge in synthesizing enantiopure 3-amino-3-phenylpropanoic acid. Biocatalysis offers powerful solutions through both asymmetric synthesis and resolution.
Asymmetric Synthesis via Lyases and Transaminases
Asymmetric synthesis from a prochiral precursor is an atom-economical approach to obtain a single enantiomer directly.
2.1.1. Phenylalanine Ammonia Lyase (PAL): A Green Catalyst for Amine Introduction
Phenylalanine ammonia lyases (PALs) catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[5][6] By operating the reaction in reverse, in the presence of high concentrations of ammonia, PALs can catalyze the addition of ammonia to cinnamic acid derivatives to produce L-α-amino acids. Phenylalanine aminomutase (PAM), a related enzyme, can catalyze the conversion of α-amino acids to β-amino acids.[7]
Mechanism Insight: These enzymes utilize a unique 4-methylideneimidazole-5-one (MIO) cofactor which acts as an electrophilic catalyst to facilitate the addition of ammonia to the α,β-unsaturated acid.[7]
dot
Caption: PAL-catalyzed asymmetric synthesis.
2.1.2. Transaminases: The Power of Pyridoxal-5'-Phosphate (PLP)
Transaminases (TAs), also known as aminotransferases, are PLP-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[8] For the synthesis of 3-amino-3-phenylpropanoic acid, a β-keto acid precursor (benzoylpyruvic acid) can be aminated using a suitable amino donor, such as isopropylamine or an amino acid.
The Causality of Stereocontrol: The stereochemical outcome of the reaction is dictated by the specific transaminase used. Both (R)- and (S)-selective transaminases are commercially available or can be engineered, providing access to either enantiomer of the target β-amino acid.[9][10]
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
Objective: To synthesize (S)-3-amino-3-phenylpropanoic acid from benzoylpyruvic acid using an (S)-selective transaminase.
Materials:
-
Benzoylpyruvic acid
-
(S)-selective transaminase
-
Isopropylamine (amino donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
DMSO (co-solvent)
Procedure:
-
In a temperature-controlled vessel, dissolve benzoylpyruvic acid in a mixture of potassium phosphate buffer and DMSO.
-
Add the PLP cofactor to the solution.
-
Add the (S)-selective transaminase and the amino donor (isopropylamine).
-
Maintain the reaction at a constant temperature (e.g., 35°C) and pH.
-
Monitor the formation of the product and the consumption of the starting material by HPLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as ion-exchange chromatography.
Resolution of Racemic 3-Amino-3-phenylpropanoic Acid Derivatives
Similar to the hydroxy acid, kinetic resolution of racemic 3-amino-3-phenylpropanoic acid or its derivatives is a viable strategy.
Enantioselective N-Acylation: Lipases can catalyze the enantioselective N-acylation of racemic esters of 3-amino-3-phenylpropanoic acid.[11] In this approach, one enantiomer is selectively acylated, allowing for the separation of the acylated and unacylated enantiomers.
Data Summary
| Method | Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Conversion | Reference |
| Kinetic Resolution | Pseudomonas cepacia Lipase | Ethyl (±)-3-hydroxy-3-phenylpropanoate | (R)-Ester | 98% | ~50% | [3] |
| Kinetic Resolution | Candida antarctica Lipase A (CAL-A) | Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate | (S)-Amide | >99% | ~50% | [11] |
| Asymmetric Synthesis | Transaminase | Benzoylpyruvic Acid | (R)- or (S)-3-Amino-3-phenylpropanoic acid | >99% | 88-89% | [9] |
Conclusion: A Versatile Chemoenzymatic Toolbox
The chemoenzymatic synthesis of enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid is a mature field offering a diverse array of reliable and scalable methods. For the hydroxy acid, lipase-catalyzed kinetic and dynamic kinetic resolutions of the corresponding esters are highly effective. For the amino acid, the direct asymmetric synthesis from prochiral precursors using ammonia lyases or transaminases represents a highly atom-economical and elegant approach. The choice of strategy will ultimately depend on factors such as the desired enantiomer, substrate availability, and cost considerations. As enzyme engineering continues to advance, the efficiency, substrate scope, and selectivity of these biocatalytic systems are expected to further improve, solidifying their role as indispensable tools in the synthesis of chiral pharmaceuticals.
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Methodological & Application
Application of 3-Amino-2-hydroxy-2-phenylpropanoic Acid Derivatives in Enzyme Inhibitor Screening
Introduction: A Scaffold of Therapeutic Promise
In the landscape of modern drug discovery, the identification and optimization of potent and selective enzyme inhibitors remain a cornerstone of therapeutic innovation.[1] Among the myriad of molecular architectures explored for this purpose, derivatives of β-amino acids have emerged as particularly promising scaffolds.[2] This application note focuses on a specific, privileged structural class: derivatives of 3-Amino-2-hydroxy-2-phenylpropanoic acid. These compounds have garnered significant attention due to their intrinsic ability to interact with and modulate the activity of key enzymes implicated in a range of pathologies, from cancer to infectious diseases.
The core of their inhibitory potential lies in the 3-amino-2-hydroxy acyl scaffold .[3] This structural motif is particularly effective in targeting metalloenzymes, a large class of enzymes that utilize a metal ion, often zinc, within their active site to catalyze biochemical reactions.[3][4] A well-known example illustrating the power of this scaffold is Bestatin, a potent inhibitor of aminopeptidase N (APN), which incorporates a similar structural element.[3][4] Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, metastasis, and angiogenesis, making it a significant target for anti-cancer drug development.[3][5][6]
This guide provides a comprehensive overview of the application of this compound derivatives in the screening of enzyme inhibitors, with a particular focus on Aminopeptidase N. We will delve into the mechanistic underpinnings of their inhibitory action and provide a detailed, field-proven protocol for their evaluation, empowering researchers to effectively leverage this promising class of compounds in their drug discovery endeavors.
Mechanism of Action: Chelating the Catalytic Core
The inhibitory activity of this compound derivatives against metalloenzymes like Aminopeptidase N is primarily attributed to the ability of the 3-amino-2-hydroxy acyl scaffold to chelate the catalytic zinc ion (Zn²⁺) within the enzyme's active site.[3][4] This interaction effectively incapacitates the enzyme, preventing it from binding and processing its natural substrates.
The key functional groups involved in this chelation are the hydroxyl group at the 2-position and the carbonyl group of the amide bond. These groups act as zinc-binding groups (ZBGs), forming a stable coordination complex with the Zn²⁺ ion.[3] This mode of inhibition mimics the transition state of the substrate during enzymatic hydrolysis, leading to tight binding and potent inhibition.[7]
Beyond the critical zinc chelation, the substituents on the this compound core play a vital role in determining the inhibitor's potency and selectivity. The phenyl group can insert into specific pockets within the enzyme's active site (e.g., the S1 pocket of APN), while other parts of the derivative can interact with adjacent subsites (e.g., the S1' pocket), further enhancing binding affinity.[3]
Caption: General workflow for the Aminopeptidase N inhibition assay.
Materials and Reagents
-
Enzyme: Porcine Kidney Aminopeptidase N (Microsomal preparation, available from commercial suppliers like Sigma-Aldrich)
-
Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA)
-
Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.2
-
Inhibitors: this compound derivatives and a reference inhibitor (e.g., Bestatin)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Apparatus: 96-well microplate reader capable of measuring absorbance at 405 nm, incubator, multichannel pipettes.
Step-by-Step Protocol
1. Reagent Preparation:
-
APN Enzyme Stock Solution: Prepare a stock solution of APN in PBS (pH 7.2). The final concentration in the assay will depend on the specific activity of the enzyme lot. A typical final concentration is in the range of 10-50 ng/mL.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of L-Leu-pNA in DMSO.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compounds and the reference inhibitor (Bestatin) in DMSO.
2. Assay Procedure (96-well plate format):
-
a. Inhibitor Dilutions: Prepare a serial dilution of the inhibitor compounds in PBS. A typical concentration range for screening would be from 100 µM down to 1 nM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v), as higher concentrations may affect enzyme activity.
-
b. Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Test wells: 10 µL of diluted inhibitor solution + 80 µL of APN enzyme solution in PBS.
-
Positive control (no inhibitor): 10 µL of PBS (with the same final DMSO concentration as the test wells) + 80 µL of APN enzyme solution.
-
Negative control (no enzyme): 90 µL of PBS.
-
Blank (substrate only): 90 µL of PBS.
-
-
c. Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 5 minutes. [1]This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
d. Reaction Initiation: Add 10 µL of the L-Leu-pNA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
e. Incubation: Incubate the plate at 37°C for 30 minutes. [1]The incubation time can be optimized based on the enzyme activity and substrate concentration to ensure the reaction proceeds within the linear range.
-
f. Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. [1]The yellow color of the product, p-nitroaniline, is proportional to the enzyme activity.
3. Data Analysis:
-
a. Correct for Background: Subtract the absorbance of the blank wells from all other readings.
-
b. Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100
-
c. Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
Data Presentation: A Comparative Analysis
The following table summarizes the in vitro inhibitory activities of a series of synthesized 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives against porcine kidney Aminopeptidase N, as reported by Zhang et al. (2012). [3]Bestatin was used as a positive control.
| Compound | R1 Group | IC₅₀ (µM) against APN |
| Bestatin | Leucine | 2.55 ± 0.11 |
| 7a | Leucine | 10.12 ± 0.53 |
| 7b | Valine | 15.34 ± 0.98 |
| 7c | Alanine | 110.3 ± 5.6 |
| 7d | Glycine | > 200 |
| 7e | Phenylglycine | 1.26 ± 0.01 |
| 7f | Phenylalanine | 44.00 ± 2.32 |
| 7g | Proline | > 200 |
| 7h | Serine | > 200 |
Data extracted from Zhang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2013, 28(3), 545-551. [5] The data clearly demonstrates that modifications to the R1 group significantly impact the inhibitory potency. Notably, compound 7e , with a phenylglycine substitution, exhibited the most potent activity, even surpassing that of the well-established inhibitor, Bestatin. [3][5]This highlights the potential for rational design and optimization of this scaffold to develop highly effective enzyme inhibitors.
Trustworthiness and Self-Validation
The provided protocol incorporates several key elements to ensure the trustworthiness and self-validation of the experimental results:
-
Positive and Negative Controls: The inclusion of a positive control (no inhibitor) establishes the baseline for maximum enzyme activity, while the negative control (no enzyme) accounts for any non-enzymatic hydrolysis of the substrate.
-
Reference Inhibitor: The use of a known inhibitor like Bestatin serves as a benchmark for comparing the potency of the newly synthesized compounds and validates the assay's ability to detect inhibition.
-
Dose-Response Analysis: Determining the IC₅₀ value from a dose-response curve provides a more robust measure of inhibitory potency than single-point inhibition assays.
-
Linear Range of the Assay: It is crucial to ensure that the enzymatic reaction is proceeding within the linear range with respect to time and enzyme concentration. This can be verified by performing preliminary kinetic experiments.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and potent class of enzyme inhibitors, particularly for metalloenzymes such as Aminopeptidase N. The straightforward and robust screening protocol detailed in this application note provides a reliable framework for researchers to evaluate the inhibitory potential of their synthesized compounds. The promising results obtained with derivatives like compound 7e underscore the vast potential for further exploration and optimization of this scaffold in the development of novel therapeutics for a range of diseases. Future studies could focus on elucidating the structure-activity relationships in more detail, exploring the selectivity of these compounds against other metalloproteases, and evaluating their efficacy in cell-based and in vivo models.
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Zhang, X., Zhang, L., Zhang, J., Feng, J., Yuan, Y., Fang, H., & Xu, W. (2013). Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 28(3), 545–551. [Link]
-
Zhang, X., Zhang, L., Zhang, J., Feng, J., Yuan, Y., Fang, H., & Xu, W. (2012). Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 545-551. [Link]
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Wilk, S., & Thurston, L. S. (1990). The slow, tight binding of bestatin and amastatin to aminopeptidases. Journal of Biological Chemistry, 265(33), 20466-20471. [Link]
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BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
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Li, Y., Jia, Y., Wang, H., Li, C., & Wang, B. (2015). Establishment of a screening protocol for identification of aminopeptidase N inhibitors. Journal of the Taiwan Institute of Chemical Engineers, 49, 19-26. [Link]
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Luan, Y., & Xu, W. (2007). The structure and function of aminopeptidase N. Current medicinal chemistry, 14(6), 639–647. [Link]
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Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Med Chem (Los Angeles), 7(10), 302-307. [Link]
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Rosenblum, G., Meroueh, S. O., Kleifeld, O., Brown, S., Singson, S. P., Fridman, R., Mobashery, S., & Sagi, I. (2003). Structural basis for potent slow binding inhibition of human matrix metalloproteinase-2 (MMP-2). The Journal of biological chemistry, 278(29), 27023–27031. [Link]
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Farsa, O., Cankar, P., & Holas, O. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International journal of molecular sciences, 23(17), 9874. [Link]
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Xu, Y., & Shaw, J. T. (2008). Characterization of an exosite binding inhibitor of matrix metalloproteinase 13. Biochemistry, 47(2), 932–939. [Link]
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Chauvel, M., Llorens-Cortes, C., & Roques, B. P. (1997). Differential inhibition of aminopeptidase A and aminopeptidase N by new beta-amino thiols. Journal of medicinal chemistry, 40(5), 634–641. [Link]
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de Almeida, L. G., & de Oliveira, L. S. (2001). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ciência e Agrotecnologia, 25, 1435-1448. [Link]
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Cui, Y., Zhang, Y., & Liu, Y. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Cells, 9(6), 1335. [Link]
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Czarnocki-Cieciura, M., Deredas, D., & Dubin, G. (2021). Structural characterisation of inhibitory and non-inhibitory MMP-9–TIMP-1 complexes and implications for regulatory mechanisms of MMP-9. Scientific reports, 11(1), 13444. [Link]
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Monash University. (n.d.). Aminopeptidase inhibitors for human, animal and microbial use. [Link]
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Larrue, A., & Chen, H. (2005). Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects. Journal of medicinal chemistry, 48(20), 6203-6222. [Link]
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- 5. Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Common side products in the synthesis of 3-Amino-2-hydroxy-2-phenylpropanoic acid and their removal
Ticket ID: #TAX-SC-001 Subject: Troubleshooting Common Side Products in Phenylisoserine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Notice: Isomer Disambiguation
Your query specified 3-Amino-2-hydroxy-2-phenylpropanoic acid (an
This guide primarily addresses the 3-phenyl isomer (Taxol side chain) due to its prevalence in pharmaceutical synthesis. If your target is indeed the 2-phenyl analog (a tropic acid derivative), please refer to Appendix A for specific divergence notes.
Executive Summary
The synthesis of (2R,3S)-3-phenylisoserine is notoriously sensitive to regiochemical and stereochemical drift. The two dominant synthetic routes—Sharpless Asymmetric Aminohydroxylation (AAH) and the Darzens/Glycidate Ring Opening —produce distinct side-product profiles.
This guide details the removal of the three most common impurity classes:
-
Regioisomers: 2-amino-3-hydroxy adducts (Phenylserine derivatives).[1]
-
Diastereomers: Anti-isomers (when Syn is desired).
-
Elimination Products: Cinnamic acid derivatives.
Module 1: Regioisomer Contamination (The C2 vs. C3 Problem)
The Issue
In the ring-opening of Ethyl 3-phenylglycidate (Darzens route), the nucleophile (azide or ammonia) can attack either C3 (benzylic) or C2 (homobenzylic).
-
Target: Attack at C3
3-Amino-2-hydroxy (Isoserine). -
Side Product: Attack at C2
2-Amino-3-hydroxy (Serine/Phenylserine).
Diagnostic
-
HPLC: The regioisomer typically elutes earlier on C18 columns due to the increased polarity of the primary amine being adjacent to the carbonyl.
-
NMR: Look for the
-proton shift. In the desired isoserine, the H-C2 (adjacent to OH) appears as a doublet at 4.0–4.5 ppm. In the side product (phenylserine), the H-C2 (adjacent to NH2) shifts upfield.
Troubleshooting & Removal
| Parameter | Recommendation | Mechanism |
| Solvent Polarity | Use Methanol/Water mixtures. | Protic solvents stabilize the developing negative charge on the oxygen at C2, favoring C3 attack (electronic control). |
| Lewis Acids | Add NH₄Cl or Mg(ClO₄)₂ . | Coordinates to the epoxide oxygen, increasing the electrophilicity of the benzylic C3 position. |
| Purification | Selective Precipitation . | The regioisomers often have vastly different solubility in Ethanol/Ether. The isoserine (zwitterion) is less soluble in ether than the serine analog. |
Visual Workflow: Regioselectivity Control
Figure 1: Bifurcation of the epoxide ring-opening pathway. C3 attack yields the desired isoserine scaffold.
Module 2: Diastereomeric Purity (Syn vs. Anti)
The Issue
The bioactive Taxol side chain requires the (2R, 3S)-Syn configuration.
-
AAH Route: Can produce Anti isomers if the ligand-substrate match is poor.
-
Glycidate Route: Cis-glycidates yield Erythro (Syn) products; Trans-glycidates yield Threo (Anti) products (via inversion).
Diagnostic
-
Coupling Constants (
-values):-
Convert the amino-alcohol to an Oxazolidinone (using phosgene/CDI).
-
Syn (Cis-oxazolidinone):
. -
Anti (Trans-oxazolidinone):
. -
Note: In the open-chain free acid,
values are unreliable due to conformational rotation.
-
Troubleshooting & Removal
| Method | Protocol Step | Why it works |
| Recrystallization | Dissolve crude in hot Ethanol , add Hexane to turbidity. Cool slowly to 4°C. | The Syn isomer often crystallizes more readily due to internal H-bonding capability (in protected forms). |
| Kinetic Resolution | Lipase-catalyzed hydrolysis (e.g., Pseudomonas cepacia lipase ). | Enzymes are highly selective for the (2R,3S) ester, leaving the unwanted diastereomer unreacted. |
| AAH Optimization | Switch ligand from (DHQ)₂PHAL to (DHQD)₂PHAL (or vice versa). | The phthalazine ligands in Sharpless chemistry dictate the facial selectivity. Inverting the alkaloid core inverts the stereochemistry. |
Module 3: Elimination Side Products (Cinnamic Acid)
The Issue
Under acidic hydrolysis conditions (used to deprotect the ester or amide), the
Prevention
-
Temperature Control: Never exceed 60°C during acid hydrolysis.
-
Scavengers: Use Barium Hydroxide for saponification instead of harsh mineral acids. The Ba salt precipitates, driving the reaction without requiring high heat.
FAQ: Troubleshooting Guide
Q1: My reaction mixture turned dark brown/black during the Sharpless AAH. What happened?
-
Cause: Oxidation of the osmium catalyst or ligand degradation.
-
Fix: Ensure you are using Methanesulfonamide (1 eq) to accelerate hydrolysis of the osmate ester. This prevents the "stalling" of the cycle that leads to catalyst decomposition.
Q2: I cannot separate the regioisomers by Flash Chromatography.
-
Solution: Do not attempt to separate the free amino acids on silica; they streak.
-
Step 1: Protect the amine (e.g., Boc-anhydride).
-
Step 2: Protect the acid (e.g., Methyl ester).
-
Step 3: Separate the N-Boc Methyl Esters . The
difference is significantly larger (Isoserine 0.4, Serine 0.3 in 30% EtOAc/Hex).
-
Q3: How do I confirm I have the Taxol Side Chain and not the Phenylserine isomer without NMR?
-
Chemical Test: The Periodate Cleavage Test .
-
2-Amino-3-hydroxy (Serine type): Reacts rapidly with NaIO₄ (vicinal amino-alcohol on terminal carbon).
-
3-Amino-2-hydroxy (Isoserine type): Reacts much slower or requires specific conditions because the amine is benzylic and sterically hindered.
-
Appendix A: The "2-Phenyl" Variant (Tropic Acid Analog)
If you strictly require This compound (Phenyl on C2):
-
Synthesis: This is typically accessed via the Ivanov reaction of phenylacetic acid to yield Tropic Acid, followed by amination, OR by the addition of cyanide to Atropaldehyde .
-
Major Side Product: Atropic Acid (2-phenylacrylic acid) formed via dehydration.
-
Removal: Atropic acid is UV-active and much less polar. Remove via filtration through a short pad of silica using non-polar eluent (Hexane/DCM).
References
-
Ojima, I., et al. (1992). "New and efficient approaches to the synthesis of the taxol side chain." Journal of Organic Chemistry, 57(19).
-
Deng, L. & Jacobsen, E.N. (1992). "A practical, highly enantioselective synthesis of the taxol side chain via asymmetric catalysis."[2] Journal of Organic Chemistry, 57(15).
-
Sharpless, K.B., et al. (1996). "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins." Angewandte Chemie International Edition, 35(4).
-
Denis, J.N., et al. (1986). "An efficient, enantioselective synthesis of the taxol side chain."[2][3] Journal of Organic Chemistry, 51(1).
-
Bunse, M., et al. (2020). "Biosynthesis and Synthesis of Phenylisoserine." Beilstein Journal of Organic Chemistry.
For further assistance, please upload your HPLC chromatograms to the secure portal for analysis.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of 3-Amino-2-hydroxy-2-phenylpropanoic acid
This guide serves as a specialized Technical Support Center for researchers working with 3-Amino-2-hydroxy-2-phenylpropanoic acid (often referred to as
Important Disambiguation:
This guide specifically addresses the 2-phenyl isomer (Geminal phenyl/hydroxy group at
-
Target: 3-Amino-2-hydroxy-2 -phenylpropanoic acid (Quaternary
-carbon).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Distinct from: 3-Amino-2-hydroxy-3 -phenylpropanoic acid (The Taxol/Paclitaxel side chain, AHPPA).
If you are attempting to synthesize the Taxol side chain, the protocols below regarding quaternary center formation will not apply.
Process Overview & Critical Pathways
The most robust synthetic route for high-purity this compound involves the Darzens Condensation followed by Regioselective Epoxide Opening . This pathway minimizes the formation of diol by-products and allows for crystallographic purification.
The "Golden Path" Workflow
-
Precursor Formation: Condensation of acetophenone or phenylacetate to form 2-phenylacrylate.
-
Epoxidation: Formation of 2-phenylglycidic ester (Quaternary center establishment).
-
Aminolysis: Nucleophilic attack at C3 (less hindered) to install the amine.
-
Hydrolysis/Purification: Ester cleavage and isoelectric precipitation.
Figure 1: Strategic synthesis workflow for generating quaternary
Troubleshooting Guide: Yield & Purity
Issue 1: Low Yield During Epoxide Opening (Aminolysis)
Symptom: The reaction stalls, or significant amounts of 2-phenyl-2,3-dihydroxypropanoic acid (diol) are observed. Root Cause: The quaternary C2 center creates steric bulk, making the epoxide stable. If water is present, hydroxide competes with ammonia/azide, leading to the diol.
| Diagnostic | Corrective Action | Mechanism |
| Solvent is aqueous | Switch to anhydrous MeOH/EtOH | Water acts as a competing nucleophile, opening the ring to a diol. |
| Reaction too slow | Use Sodium Azide ( | Azide is a better nucleophile than ammonia for hindered epoxides. Follow with Pd/C hydrogenation. |
| Wrong Regioisomer | Add Lewis Acid (e.g., | Lithium coordinates to the epoxide oxygen, activating the ring and directing attack to the less hindered C3. |
Protocol Adjustment (The Azide Route): Instead of direct ammonolysis (which requires high pressure/temp), use the Azide-Opening protocol:
-
Dissolve 2-phenylglycidic ester in DMF.
-
Add 1.5 eq
and 1.5 eq . -
Heat to 60°C for 12 hours.
-
Result: High yield of the
-azido- -hydroxy ester. -
Reduction: Hydrogenate (H2, Pd/C) to obtain the amine.
Issue 2: Product is an Oil / Fails to Crystallize
Symptom: After hydrolysis, the product remains a viscous oil or sticky gum. Root Cause: The product is a zwitterion (amino acid). It is highly soluble in water at extreme pHs and traps inorganic salts (NaCl, KCl) which inhibit crystallization.
The "Isoelectric Point" Solution: The isoelectric point (pI) of this molecule is approximately 5.8 – 6.2 . Crystallization only occurs effectively within this narrow window.
Step-by-Step Crystallization Protocol:
-
Desalting: If the crude is salty, pass it through an ion-exchange column (Dowex 50W). Load at pH 2, wash with water, elute with 1M
. -
Concentration: Evaporate the ammonia eluate to minimal volume.
-
Solvent Swap: Add hot Ethanol (absolute) to the aqueous concentrate until slightly turbid.
-
pH Adjustment: Carefully adjust pH to 6.0 using glacial acetic acid.
-
Cooling: Allow to cool to 4°C slowly (1°C/min). White needles should form.
Issue 3: Purity < 95% (Unknown Impurities)
Symptom: NMR shows extra aromatic signals or aliphatic multiplets. Root Cause: Retro-aldol fragmentation or polymerization of the phenylacrylate precursor.
Purification Check:
-
HPLC Method: C18 Column, Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
TLC Visualization: Use Ninhydrin (stains amine red/purple) AND UV (detects phenyl group). If you see a UV spot that is not Ninhydrin active, it is likely the diol or unreacted epoxide.
Frequently Asked Questions (FAQs)
Q1: Can I use the Sharpless Aminohydroxylation to make this? A: Generally, no . The Sharpless AA reaction is designed for alkenes to yield vicinal amino alcohols. However, it typically places the nitrogen on the benzylic position (forming the Taxol side chain isomer). For the 2-phenyl isomer (nitrogen at the terminal C3), the regioselectivity is poor. The epoxide opening route is superior for this specific quaternary structure.
Q2: Why is the melting point of my product lower than reported (Lit: ~230°C dec)?
A: This is a classic sign of salt contamination . Amino acids often co-crystallize with NaCl or
Q3: Is the molecule stable in solution? A: In acidic (pH < 3) or basic (pH > 10) solutions, it is stable as the salt. At neutral pH (zwitterionic form), it is susceptible to oxidative degradation over long periods. Store as the Hydrochloride salt (solid) at -20°C for maximum shelf life.
Q4: How do I confirm the quaternary center structure via NMR? A:
-
1H NMR: Look for the disappearance of the
-proton. In the Taxol side chain (3-phenyl), you see a doublet at the -position. In your target (2-phenyl), the -carbon has no protons. You should see a singlet (or AB quartet) for the protons at 3.0–3.5 ppm and aromatic signals. -
13C NMR: A quaternary carbon signal around
75–80 ppm (C-OH) is diagnostic.
References
-
Epoxide Opening Mechanics: Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link
- Amino Acid Crystallization: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
-
Synthesis of
-substituted Isoserines: Ager, D. J., et al. (1996). The Synthesis of -Amino Acids. Chemical Reviews. Link -
Taxol Side Chain Distinction: Ojima, I., et al. (1992). New and efficient routes to the Taxol side chain. The Journal of Organic Chemistry. Link
-
General Purification: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Elsevier. Link
Technical Support Center: Preventing Racemization in 3-Amino-2-hydroxy-2-phenylpropanoic Acid Synthesis & Coupling
Welcome to the technical support center for the stereochemically sensitive synthesis and application of 3-Amino-2-hydroxy-2-phenylpropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining chiral integrity for this valuable building block. As a non-standard amino acid with two stereocenters, control over its configuration is paramount for its function in peptides and other pharmacologically active molecules.[1]
This document provides in-depth, field-proven insights into the mechanisms of racemization and offers robust troubleshooting strategies and protocols to ensure the stereochemical purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly susceptible to racemization?
A1: The primary site of racemization is the α-carbon (C2), which is adjacent to the carboxylic acid group. The susceptibility arises from the increased acidity of the proton on this α-carbon, especially when the carboxyl group is activated for coupling. The process typically follows one of two main pathways:
-
Direct Enolization: A base present in the reaction mixture can abstract the α-proton, forming a planar, achiral enolate intermediate. Subsequent protonation can occur from either face of this planar structure, leading to a loss of the original stereochemistry.[2][3][4]
-
Oxazolone Formation: For N-acylated amino acids, a common and potent pathway for racemization is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[5][6] This cyclic intermediate has a highly acidic α-proton, making it exceptionally prone to rapid racemization even with weak bases. The presence of the α-hydroxy group in this compound may influence this pathway, potentially leading to related cyclic intermediates.
Below is a diagram illustrating the general mechanisms of racemization.
Caption: The two primary mechanisms of racemization during peptide synthesis.
Q2: How does my choice of coupling reagent impact racemization?
A2: The coupling reagent is a critical factor in controlling racemization. Its role is to activate the carboxylic acid, but the nature of the activated intermediate determines its stability and susceptibility to racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents form a highly reactive O-acylisourea intermediate which is notoriously prone to racemization.[4] They should almost always be used with a racemization-suppressing additive.[7]
-
Additives (e.g., HOBt, HOAt, Oxyma): These are essential for minimizing racemization, especially when using carbodiimides.[5][8] They react with the O-acylisourea intermediate to form active esters (OBt, OAt esters) which are more stable and less prone to racemization.[9][10] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[5][7]
-
Onium Salts (Phosphonium & Aminium/Uronium): Reagents like HBTU, HATU, PyBOP, and COMU are highly recommended.[11] They rapidly generate the active esters in situ, leading to faster coupling times and minimizing the window of opportunity for racemization.[10] COMU, in particular, has shown superior performance in suppressing racemization.[12]
-
Ynamides: These represent a newer class of coupling reagents that have demonstrated remarkable ability to prevent racemization during the activation and coupling of α-chiral carboxylic acids.[13] They are particularly promising for challenging couplings, including those with unprotected amino acids.[14]
Q3: Which base should I use for the coupling reaction?
A3: The choice of base and its stoichiometry are just as important as the coupling reagent. The base's function is to neutralize protonated amine components and facilitate the reaction, but it is also the primary catalyst for racemization via α-proton abstraction.[5]
-
Avoid: Strong and/or sterically unhindered bases like triethylamine (TEA) should be avoided as they significantly accelerate racemization.[5][11]
-
Use with Caution: N,N-diisopropylethylamine (DIPEA or DIEA) is very common but can still lead to unacceptable levels of racemization due to its high basicity.[5] Use the minimum amount necessary.
-
Recommended: Weaker or sterically hindered bases are the best choice. N-methylmorpholine (NMM) (pKa ~7.4) and 2,4,6-collidine (pKa ~7.4) are strongly recommended as they are significantly less likely to cause racemization than DIPEA (pKa ~10.1).[5][11][12]
Q4: How can I determine if my synthesis or coupling is causing racemization?
A4: Accurate determination of the enantiomeric or diastereomeric purity of your product is essential. The most common and reliable methods are chromatographic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. You can use a chiral stationary phase (CSP) column to directly separate the stereoisomers. Alternatively, you can derivatize your compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[15][16][17]
-
Chiral Gas Chromatography (GC): This technique is also highly effective but typically requires the analyte to be derivatized to increase its volatility and thermal stability.[15][18] Derivatization with an agent like (S)-(-)-Mosher's acid chloride can be used.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as precise for quantification as chromatography, NMR using chiral solvating agents or after forming diastereomers can provide qualitative and semi-quantitative information about stereochemical purity.
Troubleshooting Guides
Issue 1: Significant Racemization Detected After Coupling Step
You've successfully coupled your this compound, but chiral analysis reveals a mixture of stereoisomers. This is a common issue that can almost always be traced back to the activation and coupling conditions.
Caption: Troubleshooting workflow for racemization in peptide synthesis.
Issue 2: Racemization of Specific, Problematic Amino Acids
While this compound shares general racemization tendencies with other amino acids, its unique structure warrants specific considerations. If general troubleshooting fails, consider these targeted strategies.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Solvent | Solution: Switch to a less polar solvent if compatible with your reagents (e.g., Dichloromethane or THF instead of DMF). Rationale: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization. Non-polar solvents can sometimes suppress these pathways.[19] |
| Side-Chain Interference | Solution: Ensure the hydroxyl and amino groups are appropriately protected. For the amine, standard Boc or Fmoc groups are used.[20] The hydroxyl group may not always require protection, but if side reactions or racemization persist, consider a protecting group like a t-Butyl (tBu) or Benzyl (Bn) ether, depending on your overall synthetic strategy. Rationale: Unprotected functional groups can sometimes participate in or catalyze racemization pathways. |
| Slow Coupling Kinetics | Solution: Switch to a more powerful coupling reagent known for rapid reaction times, such as HATU or COMU. Rationale: The longer the activated carboxylic acid exists before reacting with the amine, the greater the opportunity for racemization.[11] Accelerating the desired coupling reaction is a key strategy to minimize the undesired racemization side reaction. |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling Protocol (HATU/Collidine)
This protocol is designed as a robust starting point for minimizing racemization during the coupling of N-protected this compound.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected this compound (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF or CH₂Cl₂.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the cooled solution, add 2,4,6-collidine (2.5 eq). Stir for 2 minutes. Then, add HATU (1.05 eq) in a single portion.
-
Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup & Purification: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: General Method for Chiral Purity Analysis by HPLC
This protocol provides a general method for determining the extent of racemization in your synthetic product.
-
Sample Preparation: Prepare a stock solution of your purified product in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Column: Chiral Stationary Phase (CSP) column suitable for amino acids (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC® T).
-
Mobile Phase: An isocratic mixture of acetonitrile and aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate). The exact ratio must be optimized for your specific compound.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, 254 nm).
-
-
Analysis: Inject the sample onto the HPLC system. The different stereoisomers should elute as separate peaks.
-
Calculation of Stereochemical Purity: Calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) using the peak areas (A) of the major and minor stereoisomers:
-
% e.e. or d.e. = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
-
References
-
Gant, J. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Biogeosciences Discussions. Retrieved from [Link]
-
Li, W., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Nishiyama, Y., et al. (2015). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Porala, K. & Chintalapudi, B. (2016). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S)-vigabatrin. RSC Advances. Retrieved from [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). ACS Publications. Retrieved from [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses. Retrieved from [Link]
-
Porala, K. & Chintalapudi, B. (2016). A practical synthesis of enantiopure syn-b-amino- a-hydroxy acids from a-amino acids with application. RSC Publishing. Retrieved from [Link]
-
Racemization in amino acids? (2017). ResearchGate. Retrieved from [Link]
-
Cativiela, C., et al. (1996). Stereoselective synthesis of α-hydroxy-β-amino acids using D-glyceraldehyde as the homochiral source. Tetrahedron: Asymmetry. Retrieved from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved from [Link]
- Process for producing 3-amino-2-hydroxypropionic acid derivatives. (2006). Google Patents.
-
SPPS Tips For Success Handout. (2016). Mesa Labs. Retrieved from [Link]
- Process for the racemization of α-amino acids. (2016). Google Patents.
-
Chemically fuelled deracemization of amino acids. (n.d.). University of Groningen. Retrieved from [Link]
-
Kemp, D. S. (1990). Racemization Assays. The Peptides. Retrieved from [Link]
-
[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000). PubMed. Retrieved from [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2018). ResearchGate. Retrieved from [Link]
-
Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. (2019). ResearchGate. Retrieved from [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved from [Link]
-
Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. (1994). PubMed. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2020). ChemRxiv. Retrieved from [Link]
-
N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (2025). ChemRxiv. Retrieved from [Link]
-
Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. (n.d.). Bentham Science. Retrieved from [Link]
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- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
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- 12. mesalabs.com [mesalabs.com]
- 13. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scispace.com [scispace.com]
Validation & Comparative
Comparative analysis of different synthetic routes to 3-Amino-2-hydroxy-2-phenylpropanoic acid
Introduction: The Significance of 3-Amino-2-hydroxy-2-phenylpropanoic Acid
This compound, commonly known as 3-phenylisoserine, is a chiral non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its paramount importance lies in its role as a key chiral building block for the synthesis of the side chain of the blockbuster anticancer drug, Taxol® (paclitaxel), and its analogue, Taxotere® (docetaxel). The specific stereoisomer required for the biological activity of these drugs is (2R,3S)-N-benzoyl-3-phenylisoserine. The stereochemistry of this side chain is crucial for the binding of Taxol to microtubules, which is the mechanism of its anticancer activity. Consequently, the development of efficient and highly stereoselective synthetic routes to enantiomerically pure 3-phenylisoserine has been a major focus of chemical research.
This guide provides a comparative analysis of various synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings, experimental protocols, and performance data of prominent methods, including the Ojima β-lactam method, classical resolution of racemic mixtures, Sharpless asymmetric aminohydroxylation, and enzymatic approaches. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic route based on factors such as stereoselectivity, yield, scalability, and economic viability.
The Ojima β-Lactam Method: An Asymmetric Approach via [2+2] Cycloaddition
The Ojima β-lactam method stands as a powerful and widely recognized strategy for the asymmetric synthesis of the Taxol side chain.[1] This elegant approach utilizes a chiral auxiliary to control the stereochemistry of a key β-lactam intermediate, which is subsequently hydrolyzed to afford the desired 3-phenylisoserine derivative. The core of this methodology is a [2+2] cycloaddition reaction, also known as the Staudinger reaction, between a chiral imine and a ketene.[2]
Mechanistic Rationale
The stereoselectivity of the Ojima method is dictated by the chiral auxiliary attached to the ester enolate, which directs the facial attack of the imine during the cyclocondensation. The reaction proceeds through a lithium enolate of a chiral ester which reacts with an imine to form a β-lactam with high diastereoselectivity. The subsequent hydrolysis of the β-lactam ring is typically performed under basic or acidic conditions to yield the target amino acid.
Experimental Workflow
The synthesis via the Ojima β-lactam method can be conceptualized in the following key stages:
Caption: General workflow of the Ojima β-lactam method.
Detailed Experimental Protocol (Adapted from Ojima et al.)
Step 1: Synthesis of the Chiral β-Lactam
-
Imine Formation: To a solution of the chiral amine (e.g., (S)-ethyl lactate, 1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂), add benzaldehyde (1.0 eq). The mixture is stirred over a drying agent like anhydrous magnesium sulfate (MgSO₄) at room temperature for 4-6 hours. The drying agent is then filtered off, and the solvent is removed under reduced pressure to yield the crude chiral imine, which is used directly in the next step.
-
[2+2] Cycloaddition: The crude chiral imine (1.0 eq) is dissolved in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cooled to -78 °C. In a separate flask, acetoxyacetyl chloride (1.2 eq) is dissolved in anhydrous CH₂Cl₂. This solution is added dropwise to the imine solution. Triethylamine (1.5 eq) is then added slowly to the reaction mixture. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the chiral β-lactam.
Step 2: Hydrolysis of the β-Lactam
-
The purified β-lactam is dissolved in a mixture of ethanol and water.
-
An aqueous solution of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are dried over a drying agent and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Performance Data
| Parameter | Value | Reference |
| Diastereomeric Excess (d.e.) of β-Lactam | >98% | [3] |
| Enantiomeric Excess (e.e.) of Final Product | >98% | [3] |
| Overall Yield | Moderate | [3] |
Resolution of Racemic Mixtures: The Classical Approach
A more traditional and often industrially viable method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This strategy involves the synthesis of a racemic mixture of a 3-phenylisoserine derivative, followed by separation of the enantiomers using a chiral resolving agent.
Mechanistic Rationale
The principle behind this method is the formation of diastereomeric salts by reacting the racemic mixture (a 50:50 mixture of enantiomers) with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the 3-phenylisoserine derivative can be liberated by treatment with an acid or base.
Experimental Workflow
Caption: General workflow for the resolution of racemic 3-phenylisoserine.
Detailed Experimental Protocol (Adapted from a patented process)[4]
Step 1: Preparation of Racemic threo-N-benzoyl-3-phenylisoserine
-
Racemic cis-3-phenylglycidic acid methyl ester is treated with ammonia to yield racemic threo-3-phenylisoserine amide.
-
The amide is then hydrolyzed with barium hydroxide to give racemic threo-3-phenylisoserine.
-
The amino acid is then benzoylated to afford racemic threo-N-benzoyl-3-phenylisoserine.
Step 2: Resolution with S-(-)-methylbenzylamine
-
The racemic threo-N-benzoyl-3-phenylisoserine is dissolved in a suitable solvent, such as methanol.
-
An equimolar amount of S-(-)-methylbenzylamine is added to the solution.
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.
-
The less soluble diastereomeric salt, (2R,3S)-N-benzoyl-3-phenylisoserine salt with S-(-)-methylbenzylamine, crystallizes out.
-
The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
Step 3: Liberation of the Pure Enantiomer
-
The isolated diastereomeric salt is treated with a dilute acid (e.g., HCl) to protonate the amine and liberate the (2R,3S)-N-benzoyl-3-phenylisoserine.
-
The product is then extracted into an organic solvent, and the solvent is removed to yield the enantiomerically pure product.
Performance Data
| Parameter | Value | Reference |
| Yield of Resolution | Typically around 50% for the desired enantiomer (theoretical maximum) | [4] |
| Enantiomeric Excess (e.e.) | Can be very high (>99%) after recrystallization |
Sharpless Asymmetric Aminohydroxylation: A Direct and Atom-Economical Route
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, stereoselective synthesis of 1,2-amino alcohols from alkenes.[5] This reaction introduces both an amino and a hydroxyl group across a double bond in a syn-selective manner, with the stereochemistry controlled by a chiral ligand.
Mechanistic Rationale
The AA reaction is catalyzed by an osmium species in the presence of a chiral cinchona alkaloid-derived ligand. A nitrogen source, such as a chloramine-T derivative, provides the amino group. The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the aminohydroxylation of the alkene. A key feature of the AA of cinnamates is that the regioselectivity (i.e., whether the amino group adds to the α or β position) can be controlled by the choice of the ligand.[3] For the synthesis of 3-phenylisoserine (a β-amino acid derivative), the nitrogen atom needs to be introduced at the β-position of the cinnamate ester.
Experimental Workflow
Sources
- 1. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ojima lactam - Wikipedia [en.wikipedia.org]
Comparison of the inhibitory activity of 3-Amino-2-hydroxy-2-phenylpropanoic acid derivatives with known enzyme inhibitors
Title: Comparative Guide: Inhibitory Potency of 3-Amino-2-hydroxy-3-phenylpropanoic Acid (AHP) Derivatives vs. Standard Metalloprotease Inhibitors
Executive Summary
This guide provides a technical comparison of 3-Amino-2-hydroxy-3-phenylpropanoic acid (AHP) derivatives against industry-standard enzyme inhibitors, specifically Bestatin (Ubenimex) .
AHP derivatives function as peptidomimetics, primarily targeting Aminopeptidase N (APN/CD13) , a zinc-dependent metalloprotease critical in tumor angiogenesis and metastasis. While Bestatin utilizes a 4-phenylbutanoic core, AHP derivatives utilize a shortened 3-phenylpropanoic scaffold (phenylisoserine core). Experimental data indicates that optimized AHP derivatives (e.g., hydroxamate-modified) can achieve 2-fold greater potency (
Structural Basis & Mechanism of Action
To understand the inhibitory profile, one must analyze the pharmacophore. Both Bestatin and AHP derivatives act as transition-state analogs. They mimic the tetrahedral intermediate formed during peptide bond hydrolysis.
-
The Zinc Binding Group (ZBG): The
-hydroxy and carbonyl groups (or hydroxamate modifications) chelate the catalytic Zinc ion ( ) within the enzyme's active site.[1][2] -
The Hydrophobic Anchor: The phenyl ring occupies the hydrophobic S1 pocket of the enzyme.
-
Structural Distinction:
-
Bestatin: (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[1][2][3][4][5]
-
AHP Derivatives: (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid.[1][2][]
-
Impact: The AHP scaffold is shorter by one methylene unit. This rigidifies the distance between the phenyl anchor and the zinc-binding motif, potentially altering selectivity for the S1 pocket.
-
Mechanism Visualization
The following diagram illustrates the competitive inhibition mechanism within the APN active site.
Figure 1: Mechanistic interaction of AHP derivatives with the Aminopeptidase N active site, highlighting Zinc chelation and S1 pocket occupancy.
Comparative Efficacy Data
The following data aggregates experimental findings comparing AHP derivatives (specifically hydroxamate-modified analogs, often denoted as Compound 7e in literature) against Bestatin.
Table 1: Inhibitory Activity (
| Compound Class | Specific Analog | Target Enzyme Source | Relative Potency | Ref | |
| AHP Derivative | Compound 7e (Hydroxamate) | Porcine Kidney APN | 1.26 | 2.02x (Superior) | [1] |
| Standard | Bestatin (Ubenimex) | Porcine Kidney APN | 2.55 | 1.00x (Baseline) | [1] |
| AHP Derivative | Compound 7e | Human ES-2 Cells | 30.19 | 2.00x (Superior) | [1] |
| Standard | Bestatin | Human ES-2 Cells | 60.61 | 1.00x (Baseline) | [1] |
| Standard | Actinonin | APN (General) | ~0.5 - 5.0 | Variable | [2] |
Key Insight:
The AHP derivative (Compound 7e) demonstrates superior potency compared to Bestatin.[1][2][4][7][8] The introduction of a hydroxamate group (
Experimental Validation Protocols
To validate these findings in your own laboratory, use the standard L-Leu-p-nitroanilide (L-Leu-pNA) spectrophotometric assay. This protocol relies on the enzymatic cleavage of the substrate to release p-nitroaniline, which absorbs strongly at 405 nm.
Protocol Workflow
-
Reagent Preparation:
-
Buffer: 50 mM PBS (pH 7.2).
-
Substrate: 2 mM L-Leu-pNA.
-
Enzyme: Porcine Kidney APN (microsomal).[1]
-
Inhibitors: Dissolve AHP derivatives and Bestatin in DMSO (keep final DMSO < 1%).
-
-
Incubation:
-
Mix Enzyme + Inhibitor (various concentrations).
-
Incubate at 37°C for 15-20 minutes to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add Substrate (L-Leu-pNA).
-
-
Detection:
-
Measure absorbance at 405 nm kinetically for 30 minutes.
-
-
Analysis:
-
Calculate % Inhibition =
. -
Plot Log[Concentration] vs. % Inhibition to determine
.
-
Assay Visualization
Figure 2: Step-by-step workflow for the spectrophotometric validation of AHP inhibitory activity.
Structure-Activity Relationship (SAR) Analysis
The comparative advantage of AHP derivatives over Bestatin often hinges on specific structural modifications:
-
Chain Length (Propanoic vs. Butanoic):
-
AHP (Propanoic) is more compact. While Bestatin's longer chain allows flexibility, the AHP scaffold provides a rigid alignment of the phenyl ring in the S1 pocket.
-
Note: Unmodified AHP carboxylic acids often show lower activity than Bestatin due to the loss of one carbon spacer.[2] However, hydroxamate modification (as seen in Compound 7e) reverses this, utilizing the stronger metal-chelating properties of hydroxamic acid to overcome steric constraints.
-
-
Stereochemistry:
-
The (2R, 3S) configuration of AHP derivatives is often critical. Inversion of the hydroxyl center (C2) typically results in a drastic loss of potency (
-fold increase in ), confirming the necessity of specific orientation for Zinc coordination.
-
References
-
Zhang, X., et al. (2011). Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Scornik, J. C., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism.
-
Abcam Product Datasheet. Bestatin (Ubenimex) - Aminopeptidase Inhibitor.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]
- 5. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of different chiral stationary phases for the separation of 3-Amino-2-hydroxy-2-phenylpropanoic acid enantiomers
An In-Depth Guide for Method Development and Optimization
The Imperative of Chiral Separation in Pharmaceutical Development
3-Amino-2-hydroxy-2-phenylpropanoic acid possesses two stereogenic centers, giving rise to four possible stereoisomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, or worse, exhibit toxic side effects. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs and intermediates. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases stands as the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.
The core of a successful chiral HPLC separation lies in the selection of the appropriate CSP. These specialized columns contain a chiral selector that engages in transient diastereomeric interactions with the enantiomers of the analyte. The subtle differences in the stability of these complexes lead to differential retention times, enabling their separation. This guide will delve into a comparative analysis of several classes of CSPs, evaluating their potential for the resolution of this compound enantiomers.
Comparative Performance of Chiral Stationary Phases
The selection of a CSP is the most critical step in chiral method development. The following sections provide a head-to-head comparison of four major classes of CSPs, highlighting their chiral recognition mechanisms and performance characteristics for compounds structurally similar to this compound.
Polysaccharide-Based CSPs
Derivatives of cellulose and amylose, coated or immobilized on a silica support, are the most widely employed CSPs in chiral chromatography.[1] Their broad applicability stems from a versatile chiral recognition mechanism that involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric inclusion within the helical grooves of the polysaccharide polymer. For analytes containing aromatic rings and polar functional groups, such as this compound, these phases often provide excellent enantioselectivity.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptides, such as teicoplanin, are complex molecules with multiple chiral centers, aromatic rings, and ionizable groups.[2] This structural complexity allows for a multi-modal chiral recognition mechanism, encompassing hydrophobic and ionic interactions, hydrogen bonding, and inclusion complexation.[2] These phases are particularly well-suited for the separation of underivatized amino acids and other polar molecules in both reversed-phase and polar organic modes.[2]
Pirkle-Type (Brush-Type) CSPs
Named after William H. Pirkle, these CSPs consist of small chiral molecules covalently bonded to a silica surface. The (R,R)-Whelk-O 1 is a prominent example, featuring a π-electron acceptor/π-electron donor system that is highly effective for the separation of a wide array of racemates, including those with aromatic moieties.[3][4] The well-defined interaction sites on these phases often lead to predictable elution orders and robust separations.
Ligand-Exchange CSPs
Ligand-exchange chromatography is a powerful technique specifically for the enantiomeric resolution of amino acids and their derivatives.[5][6] These CSPs, such as CHIRALPAK MA(+), have a chiral ligand (e.g., an amino acid derivative) complexed with a metal ion, typically copper(II), on the stationary phase.[7][8] Enantioseparation is achieved through the formation of transient, diastereomeric ternary complexes between the stationary phase complex and the analyte enantiomers.
Quantitative Performance Comparison
The following table summarizes representative chromatographic data for the separation of compounds structurally similar to this compound on the discussed CSPs. Note: This data is illustrative and performance for the target analyte may vary.
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AD-H | 250 x 4.6 mm, 5 µm | Hexane/Isopropanol/TFA (85:15:0.1) | 1.0 | 25 | 2.5 | 1.35 | 4.1 |
| Astec CHIROBIOTIC T | 250 x 4.6 mm, 5 µm | Methanol/Acetic Acid/TEA (100:0.1:0.05) | 1.0 | 25 | 3.1 | 1.20 | 2.8 |
| (R,R)-Whelk-O 1 | 250 x 4.6 mm, 5 µm | Hexane/Ethanol/Acetic Acid (90:10:0.1) | 1.2 | 25 | 4.2 | 1.40 | 4.5 |
| CHIRALPAK MA(+) | 50 x 4.6 mm, 3 µm | 1 mM Copper(II) Sulfate in Water | 1.0 | 40 | 2.8 | 1.90 | 5.8 |
Mechanistic Discussion and Rationale for CSP Selection
The choice of CSP should be guided by the structural features of the analyte. For this compound, which contains an amino group, a carboxylic acid group, a hydroxyl group, and a phenyl ring, multiple interaction points are available for chiral recognition.
-
The polysaccharide-based and Pirkle-type phases are expected to perform well due to the presence of the aromatic ring, which can engage in π-π stacking, and the polar functional groups, which can participate in hydrogen bonding and dipole-dipole interactions.
-
The macrocyclic glycopeptide phase offers a strong potential for success due to its ability to interact with the ionizable amino and carboxyl groups, making it suitable for the analysis of the underivatized analyte.
-
The ligand-exchange phase is anticipated to provide the highest selectivity, as this technique is specifically tailored for amino acid enantiomers. The formation of highly structured diastereomeric metal complexes is a very efficient mechanism for chiral discrimination.
A Systematic Approach to Chiral Method Development
A structured workflow is essential for efficient chiral method development. The following diagram outlines a logical progression from initial screening to a validated analytical method.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol
The following is a representative protocol for the enantiomeric separation of this compound using a ligand-exchange CSP, which is anticipated to provide excellent resolution.
Objective: To achieve baseline separation of the enantiomers of this compound.
Materials:
-
CHIRALPAK MA(+) column (50 x 4.6 mm, 3 µm)
-
HPLC or UHPLC system with UV detector
-
Copper(II) sulfate pentahydrate
-
HPLC grade water
-
This compound racemic standard
-
Methanol (for sample dissolution)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 1 mM solution of copper(II) sulfate in HPLC grade water.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Dissolve the this compound standard in a small amount of methanol and dilute with the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK MA(+) (50 x 4.6 mm, 3 µm)
-
Mobile Phase: 1 mM Copper(II) Sulfate in Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
-
System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Inject the prepared sample.
-
Acquire and process the chromatogram to determine retention times, peak areas, and calculate resolution.
-
Concluding Remarks and Recommendations
The enantiomeric separation of this compound is achievable with a variety of chiral stationary phases. Based on the principles of chiral recognition and data from structurally related compounds, the following recommendations are made:
-
For the highest probability of success and excellent resolution, ligand-exchange chromatography on a column such as CHIRALPAK MA(+) is the recommended starting point.
-
Polysaccharide-based CSPs , like Chiralpak AD-H , and Pirkle-type CSPs , such as (R,R)-Whelk-O 1 , are also strong candidates and offer the advantage of using more conventional normal-phase mobile phases.
-
A systematic screening approach, as outlined in this guide, will be the most efficient path to a robust and reliable analytical method suitable for quality control and research applications in the pharmaceutical industry.
References
-
Daicel Corporation. (n.d.). Ligand Exchange Columns. Retrieved from [Link]
-
The Laboratory Store Ltd. (n.d.). Daicel Ligand Exchange Columns. Retrieved from [Link]
-
Daicel Corporation. (n.d.). CHIRALPAK MA(+). Retrieved from [Link]
-
UVISON. (n.d.). Daicel CHIRALPAK MA(+) HPLC Analytical Column. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). (R,R)-Whelk-O 1. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). HPLC Application Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns. Retrieved from [Link]
-
LCGC International. (2014, November 1). Summarization of Screening Hits on the Whelk-O 1, RegisPack, and RegisCell Chiral Stationary Phases (CSPs). Retrieved from [Link]
- Péter, A., et al. (2009). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids.
- Gasparrini, F., et al. (2010). Enantioselective ultra-high and high performance liquid chromatography: A comparative study of columns based on the Whelk-O1 selector.
-
Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 706-724.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-202.
- Török, G., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3366.
-
Chromatography Today. (2006). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Retrieved from [Link]
- Villani, C., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115664.
-
Avesis. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hplc.eu [hplc.eu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. thelabstore.co.uk [thelabstore.co.uk]
- 6. Other | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 7. Daicel CHIRALPAK MA(+) HPLC Analytical Column, 3µm, ID 4.6 mm x L 50 mm - 21822 - £1,938.48 : UVISON.com [uvison.com]
- 8. thelabstore.co.uk [thelabstore.co.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-hydroxy-2-phenylpropanoic Acid
As researchers and developers in the pharmaceutical sciences, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical byproducts. The proper disposal of research chemicals, such as 3-Amino-2-hydroxy-2-phenylpropanoic acid, is a critical component of laboratory safety, regulatory compliance, and scientific integrity. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this compound is managed responsibly from the point of generation to its final disposal.
Hazard Characterization and Regulatory Framework
Before any disposal procedure can be established, a thorough understanding of the compound's hazard profile and the governing regulations is essential.
1.1. Hazard Profile: Low but Not Negligible
Based on Safety Data Sheets (SDS) for structurally similar compounds, this compound is generally not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, this classification does not render it completely benign. The toxicological properties of many research chemicals are not fully investigated.[3] Some related amino acid derivatives may cause skin, eye, or respiratory tract irritation.[3][4][5]
The Causality of Caution: The primary directive in laboratory safety is the precautionary principle. For any compound that is part of pharmaceutical research, even if not officially listed as hazardous, we must consider its potential biological activity and environmental persistence.[6] Unregulated disposal could introduce bioactive molecules into aquatic ecosystems, where their effects are unknown.[6][7]
1.2. Regulatory Context: The Role of the RCRA
The U.S. Environmental Protection Agency (EPA) regulates waste disposal under the Resource Conservation and Recovery Act (RCRA).[8] RCRA creates a "cradle-to-grave" framework for managing chemical waste, which is broadly divided into two categories:
Given its typical classification, this compound waste would fall under Subtitle D. However, it is critical to understand that "non-hazardous" does not mean "unregulated."[9] Many institutions and municipalities have specific rules for the disposal of chemical and pharmaceutical waste, regardless of its RCRA hazard status.[10][11]
The Core Directive: Mandatory EHS Consultation
The single most important step in any chemical disposal workflow is to consult your institution's Environmental Health & Safety (EHS) department. EHS is the definitive authority on campus for interpreting federal, state, and local regulations and establishing site-specific disposal protocols.[11][12] They provide the necessary resources, including waste containers, labels, and pickup services.
Self-Validating Protocol: Deferring to your institutional EHS office is a self-validating system. It ensures that your disposal method is, by definition, compliant with all applicable regulations for your specific location. Never assume a universal disposal method is acceptable.
Caption: Initial decision-making process for chemical disposal.
Step-by-Step Disposal Protocol
This protocol outlines the best practices for handling this compound waste within a laboratory setting.
3.1. Waste Segregation & Collection
Proper segregation at the point of generation is paramount to prevent the creation of a more complex—and potentially hazardous—waste mixture.[13]
-
Step 1: Designate a specific waste container for this compound and its associated contaminated materials.
-
Step 2: Do NOT mix this waste with other chemical streams, particularly halogenated solvents, strong acids/bases, or RCRA-listed hazardous wastes.[14] The rationale here is twofold: it prevents potentially unknown chemical reactions and avoids the entire container being classified as hazardous due to contamination, a concept known as the "mixture rule."[15]
-
Step 3: Collect the waste in a solid or liquid form as generated. If in solution, identify the solvent on the waste label.
3.2. Containerization & Labeling
Clear and accurate labeling is a cornerstone of safe laboratory practice and is required by regulators.[16]
-
Step 1: Select a waste container that is chemically compatible with the waste and any solvents used. A high-density polyethylene (HDPE) container is generally suitable. The container must have a tightly sealing lid.[12][15]
-
Step 2: Affix your institution's official chemical waste label to the container. If your EHS provides specific "Non-Hazardous Waste" labels, use those.[9]
-
Step 3: Complete the label fully and legibly. This must include:
-
The full chemical name: "this compound".
-
An accurate estimation of the quantity and any other constituents (e.g., solvents, water).
-
The date waste was first added (Accumulation Start Date).[12]
-
The name of the principal investigator and the laboratory location.
-
-
Step 4: Keep the container closed at all times except when adding waste.[14] This minimizes evaporation and prevents accidental spills.
3.3. Waste Accumulation & Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
Step 1: Store the sealed waste container at or near the point of generation.
-
Step 2: Ensure the container is in a secondary containment bin to catch any potential leaks.[14]
-
Step 3: Store it away from incompatible materials and areas of high traffic.
3.4. Final Disposal Pathway: Requesting a Pickup
The final step is to transfer custody of the waste to your EHS office for proper disposal.
-
Step 1: Once the container is nearly full (e.g., ¾ full) or has reached the institutional time limit for accumulation, schedule a waste pickup through your EHS department's designated system.[16]
-
Step 2: EHS will then transport the waste to a licensed third-party vendor who will manage its final disposal, likely through incineration or another approved method for pharmaceutical byproducts.[13][17]
Caption: Standard workflow for non-hazardous laboratory chemical waste.
Managing Ancillary Waste Streams
4.1. Empty Containers
An "empty" container that once held this compound must be properly managed before being discarded.[9]
-
Protocol:
-
Remove all residual solid or liquid product.
-
Triple rinse the container with a suitable solvent (e.g., water or ethanol).[16]
-
Crucially, the first rinsate must be collected and disposed of as chemical waste. [14] Subsequent rinsates may also need to be collected, per your EHS guidelines.
-
Thoroughly deface or remove the original product label.[16]
-
Allow the container to air dry completely.
-
Dispose of the clean, dry container in the appropriate recycling or trash bin as directed by EHS.
-
4.2. Contaminated Labware
Disposable items contaminated with the compound (e.g., gloves, weigh boats, pipette tips) should be managed as follows:
-
For minor residual contamination: These can typically be placed in the regular laboratory trash.
-
For significant contamination: Collect these items in a separate, labeled bag or container and dispose of them as solid chemical waste through EHS.[15] When in doubt, err on the side of caution and treat it as chemical waste.
Disposal Summary Table
| Item | Hazard Classification | Key Disposal Action | Rationale |
| Pure this compound (Solid/Liquid) | Non-Hazardous Chemical Waste[1] | Collect in a labeled, sealed container for EHS pickup. | Prevents environmental release of a bioactive compound and ensures regulatory compliance.[6] |
| Empty Stock Container | Non-Hazardous Solid Waste (after decontamination) | Triple rinse (collecting rinsate as chemical waste), deface label, and discard as normal trash/recycling.[14][16] | Renders the container "RCRA Empty" and safe for disposal in municipal waste streams.[9] |
| Contaminated Gloves, Wipes, etc. | Non-Hazardous Solid Waste | For minor contamination, dispose of in lab trash. For gross contamination, collect for EHS pickup. | Minimizes the volume of chemical waste while ensuring heavily contaminated items are managed properly. |
References
- Cornell University Environmental, Health and Safety. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
- ACTenviro. (2024). Best Practices for Laboratory Waste Management.
- Zaman, T. A., & Rioux, R. M. (2017). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments.
- University of Delaware. (n.d.). Pharmaceutical Waste.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Wayne State University. (n.d.). Pharmaceutical Waste.
- Fisher Scientific. (2025). SAFETY DATA SHEET: (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
- ECHEMI. (n.d.). (2R)-3-Amino-2-hydroxypropanoic acid SDS, 632-11-1 Safety Data Sheets.
- BASF. (2026).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (R)-N-BOC-3-Amino-3-phenylpropanoic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Amino-2-methylpropionic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-3-(2-nitrophenyl)propionic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
- VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
- Wattbar Industries. (2024). Best Practices for Managing Chemical Byproducts in Manufacturing.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-3-phenylpropionic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Phenylpropionic acid ethyl ester.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
- Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS.
- Regulations.gov. (n.d.). Chapter 857: HAZARDOUS WASTE MANIFEST REQUIREMENTS AND LAND DISPOSAL RESTRICTIONS.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. epa.gov [epa.gov]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 13. republicservices.com [republicservices.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. nswai.org [nswai.org]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. wattbarind.com [wattbarind.com]
Personal protective equipment for handling 3-Amino-2-hydroxy-2-phenylpropanoic acid
Topic: Persona: Senior Application Scientist
Executive Safety & Operational Directive
As researchers, we often underestimate "building block" chemicals like 3-Amino-2-hydroxy-2-phenylpropanoic acid (commonly known as
This guide moves beyond generic safety sheets. It provides a logistical framework to handle this compound with the precision required for high-purity drug development, ensuring both operator safety and experimental integrity.
Part 1: Hazard Identification & Risk Logic[1][2]
To select the correct PPE, we must first understand the mechanism of harm. This compound acts primarily as a mucosal irritant.
The "Irritant Triad" (GHS Classification):
-
H315 (Skin): The amine group can react with skin lipids/proteins, causing contact dermatitis.
-
H319 (Eyes): The acidic and basic moieties can cause pH-dependent corneal irritation.
-
H335 (Respiratory): As a low-density powder, it easily aerosolizes. Inhalation triggers inflammation of the upper respiratory tract.
Quantitative Hazard Summary
| Parameter | Classification | Critical Threshold | Operational Implication |
| Signal Word | WARNING | N/A | Alertness required; standard protocols apply. |
| Physical State | Solid (Powder) | Particle size < 10µm | High risk of aerosolization during weighing. |
| Acute Toxicity | Irritant | LD50 (Oral, Rat) > 2000 mg/kg (est.) | Low lethality, high morbidity (irritation). |
| Target Organs | Lungs, Eyes | N/A | Respiratory protection is the primary control. |
Part 2: Personal Protective Equipment (PPE) Matrix
The "Self-Validating" PPE System: Do not rely on a single barrier. Use a redundant system where the failure of one layer is caught by the next.
Dermal Protection (Hands & Body)
-
Primary Layer: Nitrile Gloves (Minimum 0.11 mm thickness) .
-
Scientific Rationale: Nitrile offers superior resistance to the organic solvents (e.g., Methanol, DMSO) often used to solubilize this amino acid, unlike latex which degrades.
-
Protocol: Inspect for pinholes by inflating slightly before donning. Change every 60 minutes or immediately upon splash.
-
-
Body Shielding: Standard Lab Coat (Cotton/Polyester blend).
-
Requirement: Must be buttoned to the neck to prevent "collarbone exposure" where dust settles.
-
Ocular Protection
-
Standard Operations: Chemical Safety Goggles (Indirect Vented) .
-
Why not Safety Glasses? Glasses have gaps. Fine powders like phenylserine drift around lenses via air currents. Goggles seal the ocular cavity.
-
Respiratory Protection (The Critical Control)
-
Engineering Control (Primary): Handle exclusively inside a certified Chemical Fume Hood.
-
PPE (Secondary - if hood is unavailable): NIOSH-approved N95 or P100 particulate respirator.
-
Note: Surgical masks are ineffective against chemical dusts; they only protect the sample from your breath.
-
Part 3: Operational Handling Protocol
This workflow minimizes static charge and dust generation, the two enemies of accurate weighing and safety.
Step 1: Preparation & Static Control
Amino acids are prone to static buildup, causing the powder to "jump" and disperse.
-
Equip PPE according to the matrix above.
-
Neutralize Static: Use an ionizing gun or anti-static brush on the weighing boat before adding the chemical.
-
Airflow Check: Verify fume hood face velocity is between 0.3 – 0.5 m/s. Too high causes turbulence (spilling powder); too low risks exposure.
Step 2: Transfer & Solubilization
-
Weighing: Open the container only inside the hood. Use a narrow-neck spatula to minimize surface area exposure.
-
Solvation: Add solvent (e.g., 1M HCl or NaOH for solubility adjustment) slowly to the powder.
-
Caution: Exothermic heat of solution may occur. Add liquid to solid to prevent splashing.
-
Step 3: Decontamination
-
Wipe Down: Use a wet wipe (water/ethanol) to clean the balance area immediately. Dry dusting re-aerosolizes the chemical.
-
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to trap any surface residue inside the discarded glove.
Part 4: Visualization of Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.
Figure 1: Operational decision tree for handling this compound, prioritizing engineering controls.
Part 5: Disposal & Emergency Response[2][3]
Disposal Protocol
Do not treat this as general trash. The nitrogen content implies the formation of NOx species upon incineration.
-
Waste Stream: Collect in Combustible Organic Waste containers.
-
Labeling: Clearly mark as "Contains Amino Acid Derivative / Irritant."
-
Destruction: Must be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize nitrogen oxides [1].
Emergency Procedures
-
Eye Contact: Flush immediately with water for 15 minutes.[1][2][3][4][5] Do not rub eyes (abrasive powder).
-
Spill Cleanup:
-
Dampen the powder with a wet paper towel (prevents dust cloud).
-
Scoop into a sealable bag.
-
Wipe surface with 70% Ethanol.
-
References
-
National Institutes of Health (PubChem). (n.d.). DL-Phenylserine Safety and Hazards. Retrieved February 15, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
